Glucocerebrosidase-IN-1

Gaucher disease Parkinson's disease Enzyme inhibition

Glucocerebrosidase-IN-1 (compound 11a) is the only commercially available 2-alkyl trihydroxypiperidine that functions as a dual GCase inhibitor and pharmacological chaperone. Unlike Conduritol B epoxide or isofagomine, it rescues GCase activity up to 1.9-fold in N370S/RecNcil mutant fibroblasts at sub-inhibitory concentrations, a critical advantage for Gaucher and Parkinson's disease PCT models. Its moderate potency (IC50=29.3 µM) minimizes cytotoxicity in chronic neuronal studies. Available as free base or HCl salt. Inquire today.

Molecular Formula C13H27NO3
Molecular Weight 245.36 g/mol
Cat. No. B12398681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocerebrosidase-IN-1
Molecular FormulaC13H27NO3
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(C(C(CN1)O)O)O
InChIInChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10/h10-17H,2-9H2,1H3/t10-,11-,12-,13-/m1/s1
InChIKeyMGETUKQLQDZANV-FDYHWXHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucocerebrosidase-IN-1 for Gaucher & Parkinson's Research: A Selective 2-Alkyl Trihydroxypiperidine GCase Inhibitor


Glucocerebrosidase-IN-1, also known as compound 11a, is a 2-alkyl trihydroxypiperidine-based small molecule that functions as a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase) [1]. It is a key chemical probe in the study of lysosomal storage disorders such as Gaucher disease (GD) and neurodegenerative conditions like Parkinson's disease (PD), which are linked to GCase deficiency [1]. The compound's core differentiation lies in its dual functional profile: it acts as an inhibitor at higher concentrations and a pharmacological chaperone at sub-inhibitory levels, a characteristic not shared by many standard GCase inhibitors [1]. Its molecular formula is C13H27NO3, and it is available as both a free base (CAS: 2279945-76-3) and a hydrochloride salt (CAS: 2279945-77-4) .

Why Generic Substitution is Inadequate for Glucocerebrosidase-IN-1 in Disease Models


Substituting Glucocerebrosidase-IN-1 with a generic GCase inhibitor like Conduritol B epoxide (CBE) or even a more potent compound like isofagomine would fundamentally alter experimental outcomes. The most significant risk lies in the loss of Glucocerebrosidase-IN-1's specific chaperoning activity in mutant fibroblasts, which is a key functional property for disease model studies [1]. Furthermore, GCase inhibitors exhibit a wide spectrum of potencies (IC50 ranging from 0.06 µM to >100 µM) and varying degrees of selectivity for the lysosomal GBA1 over the non-lysosomal GBA2 enzyme [1]. Using an uncharacterized or less selective analog could lead to confounding off-target effects or a complete absence of the pharmacological chaperone effect, thereby invalidating critical experiments in Gaucher and Parkinson's disease research [1].

Quantitative Differentiation Evidence for Glucocerebrosidase-IN-1


Comparative Inhibitory Potency (IC50) of Glucocerebrosidase-IN-1 vs. Standard GCase Inhibitors

Glucocerebrosidase-IN-1 demonstrates an IC50 of 29.3 µM against recombinant human GCase, establishing it as a moderately potent inhibitor. This places it in a distinct activity class compared to widely used GCase probes. For example, the irreversible inhibitor Conduritol B epoxide (CBE) has a reported IC50 of 9 µM . In contrast, the potent competitive inhibitor isofagomine (D-tartrate) has an IC50 of 0.06 µM . Therefore, Glucocerebrosidase-IN-1 is not interchangeable with CBE or isofagomine; it offers a specific, intermediate potency window suitable for applications where strong inhibition is detrimental to cellular viability or the chaperoning effect is desired [1].

Gaucher disease Parkinson's disease Enzyme inhibition

Functional Pharmacological Chaperone (PC) Activity in Patient-Derived Fibroblasts

Unlike many GCase inhibitors that only reduce activity, Glucocerebrosidase-IN-1 uniquely functions as a pharmacological chaperone at sub-inhibitory concentrations, significantly rescuing the activity of misfolded mutant GCase in patient-derived fibroblasts. The compound enhanced GCase activity 1.9-fold in fibroblasts bearing the N370S/RecNcil mutation and 1.8-fold in fibroblasts homozygous for the L444P mutation [1]. This dual inhibitor/chaperone profile is not a general property of GCase inhibitors; for instance, Conduritol B epoxide (CBE) is an irreversible inhibitor that does not exhibit chaperone activity and permanently inactivates the enzyme .

Pharmacological chaperone Gaucher disease L444P mutation

Chemical Scaffold and Selectivity Profile Differentiation from Sugar-Mimetic Inhibitors

Glucocerebrosidase-IN-1 is based on a 2-alkyl trihydroxypiperidine scaffold, which is structurally distinct from the sugar-mimetic cyclophellitol and iminosugar classes that dominate the GCase inhibitor landscape [1]. While explicit selectivity data against the non-lysosomal GBA2 enzyme are not yet reported, the compound is described as a 'potent and selective' inhibitor of GCase (GBA1) . In contrast, a common comparator, Conduritol B epoxide (CBE), is known to also inhibit lysosomal α-glucosidase (GAA), contributing to its off-target effects . This structural divergence offers a different pharmacological profile and may reduce the off-target liabilities associated with carbohydrate-based inhibitors.

Chemical biology Selectivity GBA1

Validated Research Applications for Glucocerebrosidase-IN-1


Pharmacological Chaperone Studies in Gaucher Disease Patient-Derived Fibroblasts

Glucocerebrosidase-IN-1 is uniquely suited for investigating pharmacological chaperone therapy (PCT) for Gaucher disease. At sub-inhibitory concentrations, it has been experimentally validated to rescue GCase activity by up to 1.9-fold in N370S/RecNcil mutant fibroblasts and 1.8-fold in L444P homozygous fibroblasts [1]. This makes it an essential chemical probe for studying enzyme trafficking and stabilization in a disease-relevant cellular context, a capability not provided by irreversible inhibitors like CBE.

Investigating GCase Dysfunction in Parkinson's Disease Models

Mutations in the GBA1 gene are a major genetic risk factor for Parkinson's disease. The compound's ability to enhance GCase activity in wild-type fibroblasts (1.2–1.4-fold) [1] and in disease-mutant cells suggests its utility in studying the link between GCase activity and alpha-synuclein pathology. Its moderate potency (IC50 = 29.3 µM) is advantageous for chronic treatment paradigms in neuronal cell culture, where stronger, potentially cytotoxic inhibition must be avoided .

Mechanistic Differentiation of GBA1 vs. GBA2 Contributions in Glycosphingolipid Metabolism

While definitive selectivity data for Glucocerebrosidase-IN-1 against GBA2 is still emerging, its classification as a 'potent and selective GCase (GBA1) inhibitor' [1] positions it as a valuable tool in comparative studies with GBA2-specific inhibitors (e.g., N-butyl-deoxygalactonojirimycin). It can be used to dissect the distinct metabolic roles of lysosomal GBA1 and non-lysosomal GBA2, a critical area of research for understanding the complex pathophysiology of glycosphingolipidoses like Gaucher disease .

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